molecular formula C15H13FN4O2S2 B12182705 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12182705
M. Wt: 364.4 g/mol
InChI Key: MZUFJIWAKWRJSL-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique combination of fluorophenyl, thiazolyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorobenzene, thioamides, and various catalysts to facilitate the formation of the thiazole and thiadiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may be studied for its potential biological activity. This could include its interaction with enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure might allow it to interact with specific biological targets, leading to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its combination of fluorophenyl, thiazolyl, and thiadiazolyl groups. This unique structure allows it to interact with specific molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13FN4O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H13FN4O2S2/c1-22-7-13-19-20-15(24-13)18-12(21)6-9-8-23-14(17-9)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,18,20,21)

InChI Key

MZUFJIWAKWRJSL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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